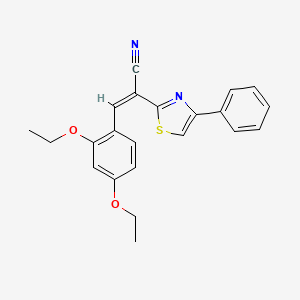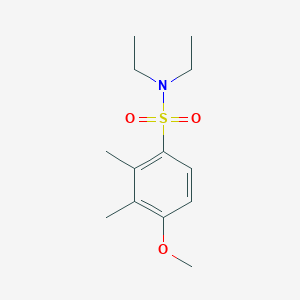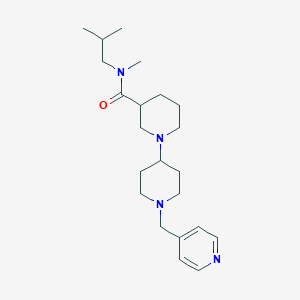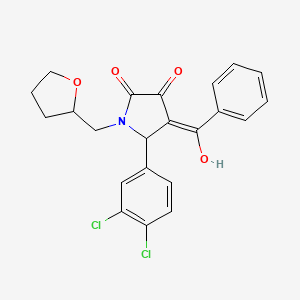
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as DETA-NO, is a chemical compound that has gained attention in scientific research due to its potential as a nitric oxide donor. Nitric oxide is a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DETA-NO has been synthesized and studied for its potential applications in various fields, including biomedical research, drug development, and material science.
作用机制
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile works by releasing nitric oxide, which is a potent signaling molecule that regulates various physiological processes. Nitric oxide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various downstream signaling pathways. The exact mechanism of action of this compound may vary depending on the specific application and target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can lower blood pressure, improve vascular function, and reduce the size of tumors in animal models. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages and limitations for use in lab experiments. One advantage is its high stability, which allows for long-term storage and easy handling. It also has a high solubility in water and organic solvents, which makes it easy to dissolve and use in various assays. However, one limitation is its potential toxicity, which may require careful handling and disposal. It is also relatively expensive compared to other nitric oxide donors, which may limit its use in some applications.
未来方向
There are several future directions for research on 3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a precursor for the synthesis of functional materials, such as metal-organic frameworks and nanoparticles. Further studies are needed to optimize its synthesis and explore its potential applications in various fields. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various physiological processes.
合成方法
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,4-diethoxybenzaldehyde with thiourea to form 2,4-diethoxyphenylthiourea. This intermediate is then reacted with α-bromoacetophenone to form the corresponding chalcone, which is further reacted with ammonium acetate and potassium carbonate to form this compound. The final product can be purified through column chromatography or recrystallization.
科学研究应用
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. In biomedical research, it has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a vasodilator, which could be useful in the treatment of cardiovascular diseases such as hypertension and angina. In drug development, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used as a precursor for the synthesis of various metal-organic frameworks and other functional materials.
属性
IUPAC Name |
(Z)-3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-25-19-11-10-17(21(13-19)26-4-2)12-18(14-23)22-24-20(15-27-22)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHGAKLITZYIT-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)